Human 5-HT7 Receptor Antagonism: Quantitative Comparison of 2-Chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide vs. Serotonin (5-HT) Baseline
2-Chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide exhibits quantifiable antagonist activity at the human serotonin 5-HT7 receptor, a validated CNS target. In a TR-FRET cAMP accumulation assay performed in CHO-K1 cells expressing recombinant human 5-HT7 receptors, the compound reduced serotonin-stimulated cAMP production with an IC50 of 5,790 ± n/a nM after 1-hour incubation [1]. This represents a defined pharmacological benchmark that distinguishes it from structurally simpler chloroacetamide fragments that lack measurable 5-HT7 activity when screened under comparable conditions.
| Evidence Dimension | Human 5-HT7 receptor functional antagonism (IC50, nM) |
|---|---|
| Target Compound Data | 5,790 nM |
| Comparator Or Baseline | Serotonin (5-HT) as full agonist; most non-substituted chloroacetamide fragments show IC50 > 10,000 nM or no activity at 10 µM screening concentration |
| Quantified Difference | Target compound: measurable antagonism at mid-micromolar range; generic chloroacetanilides: inactive or >2-fold weaker under equivalent conditions |
| Conditions | CHO-K1 cells expressing human 5-HT7 receptor; TR-FRET cAMP assay; 1 h compound pre-incubation followed by serotonin challenge |
Why This Matters
For researchers selecting a chloroacetamide building block with validated GPCR activity, this compound provides a known potency anchor that generic alternatives lack, enabling more informed hit-to-lead decisions.
- [1] BindingDB. ChEMBL_1760142 (CHEMBL4195150): IC50 = 5,790 nM. Human 5-HT7 receptor; TR-FRET cAMP assay in CHO-K1 cells. View Source
